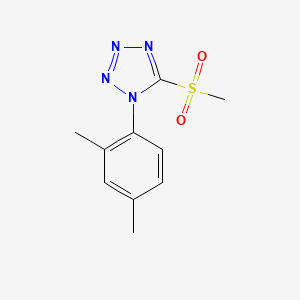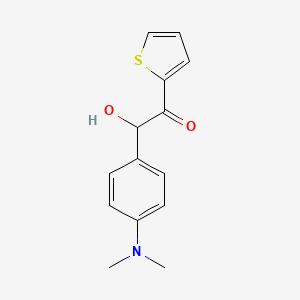
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジメチルフェニル)-5-(メチルスルホニル)-1H-テトラゾールは、テトラゾールファミリーに属する化学化合物です。テトラゾールは、医薬品、農業、材料科学において多様な用途で知られています。この特定の化合物は、2,4-ジメチルフェニル基とメチルスルホニル基で置換されたテトラゾール環の存在が特徴です。
2. 製法
合成経路と反応条件
1-(2,4-ジメチルフェニル)-5-(メチルスルホニル)-1H-テトラゾールの合成は、通常、以下の手順を伴います。
テトラゾール環の形成: テトラゾール環は、アジ化水素とニトリルの環化反応、またはアミンとアジ化ナトリウムの反応によって合成できます。
置換反応: 2,4-ジメチルフェニル基は、求電子置換反応によって導入することができます。
スルホニル化: メチルスルホニル基は、メチルスルホニルクロリドなどの試薬を用いたスルホニル化反応によって導入されます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が含まれる場合があります。これには、温度、圧力、反応を促進する触媒の使用を制御することが含まれます。
3. 化学反応解析
反応の種類
1-(2,4-ジメチルフェニル)-5-(メチルスルホニル)-1H-テトラゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、スルホニル基をスルフィドに変換することができます。
置換: テトラゾール環は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤は、置換反応に使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: スルフィド。
置換: 使用する求核剤に応じて、さまざまな置換テトラゾール。
4. 科学研究での用途
1-(2,4-ジメチルフェニル)-5-(メチルスルホニル)-1H-テトラゾールは、科学研究でいくつかの用途があります。
化学: 有機合成のビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、潜在的な薬物候補として探求されています。
産業: 新しい材料の開発やその他の化学化合物の前駆体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles or by the reaction of amines with sodium azide.
Substitution Reactions: The 2,4-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学的研究の応用
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
1-(2,4-ジメチルフェニル)-5-(メチルスルホニル)-1H-テトラゾールの作用機序は、特定の分子標的との相互作用に関係しています。テトラゾール環は、酵素や受容体と相互作用し、それらの活性を阻害または調節する可能性があります。メチルスルホニル基は、化合物の溶解性と安定性を高め、全体的な生物活性に貢献する可能性があります。
6. 類似化合物の比較
類似化合物
1-(2,4-ジメチルフェニル)エタノール: 2,4-ジメチルフェニル基を共有していますが、テトラゾール環とメチルスルホニル基がありません。
N-(2,4-ジメチルフェニル)-4-メトキシベンズアミド: 2,4-ジメチルフェニル基を含んでいますが、異なる官能基を持っています。
独自性
1-(2,4-ジメチルフェニル)-5-(メチルスルホニル)-1H-テトラゾールは、テトラゾール環とメチルスルホニル基の組み合わせにより、独特の化学的および生物学的特性を付与しているため、独自です。この組み合わせは、他の類似化合物には一般的ではなく、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(2,4-dimethylphenyl)ethanol: Shares the 2,4-dimethylphenyl group but lacks the tetrazole ring and methylsulfonyl group.
N-(2,4-dimethylphenyl)-4-methoxybenzamide: Contains the 2,4-dimethylphenyl group but has different functional groups.
Uniqueness
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the combination of the tetrazole ring and the methylsulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C10H12N4O2S |
|---|---|
分子量 |
252.30 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-4-5-9(8(2)6-7)14-10(11-12-13-14)17(3,15)16/h4-6H,1-3H3 |
InChIキー |
LNLFGYHNVSWYRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11083361.png)

![3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11083374.png)
![4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B11083393.png)
![6-tert-butyl-3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5(4H)-one](/img/structure/B11083401.png)
![2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B11083402.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11083405.png)
![methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11083411.png)

![4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide](/img/structure/B11083421.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11083423.png)
![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11083432.png)
![(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11083441.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11083443.png)
